molecular formula C5H4Br5ClO2 B13758016 2,2,2-Tribromo-1-chloroethyl 2,3-dibromopropionate CAS No. 59866-72-7

2,2,2-Tribromo-1-chloroethyl 2,3-dibromopropionate

Cat. No.: B13758016
CAS No.: 59866-72-7
M. Wt: 531.06 g/mol
InChI Key: NGCYKKQMUGJOQS-UHFFFAOYSA-N
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Description

2,2,2-Tribromo-1-chloroethyl 2,3-dibromopropionate is a halogenated organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Tribromo-1-chloroethyl 2,3-dibromopropionate typically involves the halogenation of precursor compounds under controlled conditions. One common method includes the reaction of 2,3-dibromopropionic acid with 2,2,2-tribromo-1-chloroethanol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Tribromo-1-chloroethyl 2,3-dibromopropionate undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms in the compound can be substituted by other nucleophiles, leading to the formation of new derivatives.

    Reduction Reactions: The compound can be reduced to form less halogenated products.

    Oxidation Reactions: Oxidative conditions can lead to the formation of more oxidized derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while reduction and oxidation reactions produce less or more oxidized forms of the original compound.

Scientific Research Applications

2,2,2-Tribromo-1-chloroethyl 2,3-dibromopropionate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce halogen atoms into target molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism by which 2,2,2-Tribromo-1-chloroethyl 2,3-dibromopropionate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Tribromo-1-chloroethanol
  • 2,3-Dibromopropionic acid
  • 2,2,2-Tribromoethanol

Uniqueness

2,2,2-Tribromo-1-chloroethyl 2,3-dibromopropionate is unique due to its specific combination of bromine and chlorine atoms, which confer distinct reactivity and properties

Properties

CAS No.

59866-72-7

Molecular Formula

C5H4Br5ClO2

Molecular Weight

531.06 g/mol

IUPAC Name

(2,2,2-tribromo-1-chloroethyl) 2,3-dibromopropanoate

InChI

InChI=1S/C5H4Br5ClO2/c6-1-2(7)3(12)13-4(11)5(8,9)10/h2,4H,1H2

InChI Key

NGCYKKQMUGJOQS-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)OC(C(Br)(Br)Br)Cl)Br)Br

Origin of Product

United States

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